3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol
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Overview
Description
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is a chemical compound with a unique structure that combines a pyrrole ring with a phenoxy group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol typically involves the reaction of 3-(3,4-dihydro-2H-pyrrol-5-yl)phenol with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)phenol
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)aniline
Uniqueness
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917904-00-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-[3-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C13H17NO2/c15-8-3-9-16-12-5-1-4-11(10-12)13-6-2-7-14-13/h1,4-5,10,15H,2-3,6-9H2 |
InChI Key |
IPSKQZDHKNNTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)OCCCO |
Origin of Product |
United States |
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